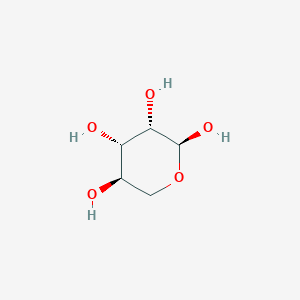

alpha-D-lyxopyranose

Description

Structure

3D Structure

Properties

CAS No. |

130606-21-2 |

|---|---|

Molecular Formula |

C5H10O5 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5+/m1/s1 |

InChI Key |

SRBFZHDQGSBBOR-STGXQOJASA-N |

SMILES |

C1C(C(C(C(O1)O)O)O)O |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Synonyms |

alpha-Lyxopyranose (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of alpha-D-lyxopyranose

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to alpha-D-lyxopyranose. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental insights, and structural visualizations.

Chemical Properties of this compound

This compound is a monosaccharide, an aldopentose, which is a C'-2 epimer of D-xylose. It is a constituent of certain natural products and serves as a valuable building block in synthetic carbohydrate chemistry.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. It is important to note that variations in reported melting points may be attributed to the presence of different anomers or impurities.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₅ | [1][2] |

| Molecular Weight | 150.13 g/mol | [1][2] |

| Melting Point | 108-112 °C (for D-Lyxose) 153-154 °C | [2][3][4] |

| Boiling Point | 333.2 °C at 760 mmHg (Predicted) | [2][3] |

| Density | 1.757 g/cm³ (Predicted) | [2] |

| Water Solubility | 50 mg/mL | [4] |

| Specific Rotation [α]D | +5.5° to -14.0° (c = 0.82 in water, equilibrium) | [4] |

| InChIKey | SRBFZHDQGSBBOR-STGXQOJASA-N | [1] |

| CAS Number | 608-46-8 | [1][2] |

Chemical Structure and Conformational Analysis

The systematic IUPAC name for this compound is (2S,3S,4S,5R)-oxane-2,3,4,5-tetrol[1]. The "alpha" designation indicates that the hydroxyl group at the anomeric carbon (C1) is in the axial position, on the opposite side of the ring from the C5 substituent in the Haworth projection.

In solution, this compound exists in equilibrium between two primary chair conformations, the ¹C₄ and ⁴C₁ forms. Computational studies suggest that both conformers are present, with the ⁴C₁ conformation being slightly more stable[5].

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature. However, a representative synthesis can be conceptualized based on the epimerization of a more common pentose, such as D-arabinose.

Representative Synthesis of D-Lyxose from D-Arabinose

A potential synthetic route involves the inversion of the configuration at the C2 position of D-arabinose. This can be achieved through a multi-step process. A new synthesis of D-lyxose from D-arabinose has been reported, involving 7 steps with an overall yield of 40%[6].

General Purification Method for Monosaccharides

Purification of monosaccharides like this compound from reaction mixtures or natural extracts typically involves chromatographic techniques.

Protocol Outline:

-

Initial Cleanup: The crude sugar solution may be treated with activated carbon to remove colored impurities.

-

Ion Exchange Chromatography: To remove salts and other charged molecules, the solution can be passed through a series of cation and anion exchange resins[7].

-

Column Chromatography: Further purification can be achieved using silica gel or reversed-phase (C18) column chromatography[8]. The choice of the stationary and mobile phases depends on the polarity of the sugar and any protecting groups.

-

Crystallization: The purified sugar is concentrated, and crystallization is induced by the addition of a suitable anti-solvent (e.g., ethanol or isopropanol) and cooling.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation and confirmation of this compound.

-

¹³C NMR Data (in D₂O):

-

C1: 95.5 ppm

-

C2: 71.5 ppm

-

C3: 72.0 ppm

-

C4: 69.0 ppm

-

C5: 64.6 ppm[9]

-

Biological Relevance

This compound is recognized as an endogenous metabolite. While no specific signaling pathways directly involving this monosaccharide have been elucidated, its structural similarity to other biologically important sugars suggests potential roles in various biological processes that are yet to be fully explored. Its derivatives and related compounds are subjects of ongoing research for their potential therapeutic applications.

References

- 1. This compound | C5H10O5 | CID 439678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound [chembk.com]

- 4. D-LYXOSE | 1114-34-7 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. teledynelabs.com [teledynelabs.com]

- 9. omicronbio.com [omicronbio.com]

- 10. alpha-D-Xylopyranose | C5H10O5 | CID 6027 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Obscure: An In-depth Technical Guide to the Natural Occurrence and Sources of alpha-D-lyxopyranose

For Immediate Release

A comprehensive technical guide detailing the natural occurrence, sources, and analytical methodologies for the rare sugar alpha-D-lyxopyranose has been compiled for researchers, scientists, and drug development professionals. This guide illuminates the presence of this pentose in specific bacterial glycolipids and provides a framework for its study.

This compound, a C'-2 epimer of D-xylose, is a rare monosaccharide that has been identified as a constituent of complex glycolipids in certain species of Mycobacterium. This guide delves into the specifics of its natural sources, presenting available data in a structured format, and outlines the experimental protocols for its isolation and characterization.

Natural Occurrence and Sources of this compound

The primary documented natural source of D-lyxose is a family of alkali-labile glycolipids found in the cell walls of Mycobacterium phlei and Mycobacterium smegmatis[1][2][3]. These glycolipids are notable for their role as mycobacteriophage receptors[1][2][3].

The core structure of these complex glycolipids features a polysaccharide backbone containing repeating units of D-lyxose and 6-O-methyl-D-glucose. In M. phlei, the glycolipids are extensively acylated, with acyl groups attached to the D-lyxose residues[1][2][3].

Quantitative Data on this compound Occurrence

While precise quantitative data on the absolute abundance of this compound in Mycobacterium species is not extensively detailed in the available literature, the structural analysis of the phage receptor glycolipids provides insights into its relative presence within these molecules. The repeating oligosaccharide units are described as Lyxn(6-O-CH3-Glc)m and Lyxn(6-O-CH3-Glc)mMan1, where the combined number of lyxose (n) and 6-O-methyl-glucose (m) residues is approximately 16[1][2][3].

| Source Organism | Molecule | Constituent Sugars | Molar Ratio (approximate) | Reference |

| Mycobacterium phlei | Alkali-labile glycolipids (mycobacteriophage receptors) | D-lyxose, 6-O-methyl-D-glucose, D-mannose, D-glucose | Not explicitly quantified, but D-lyxose is a major component of the repeating oligosaccharide unit. | [1][2][3] |

| Mycobacterium smegmatis | Alkali-labile glycolipids (mycobacteriophage receptors) | D-lyxose, 6-O-methyl-D-glucose, D-mannose, D-glucose | Not explicitly quantified, but D-lyxose is a major component of the repeating oligosaccharide unit. | [1][2] |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the isolation and characterization of this compound-containing glycolipids from Mycobacterium species.

Extraction of Glycolipids from Mycobacterium phlei

Objective: To isolate the total lipid fraction containing the lyxose-containing glycolipids.

Methodology:

-

Cell Culture and Harvesting: Mycobacterium phlei is cultured in a suitable medium (e.g., glycerol-alanine-salts medium) to the late-log phase. The cells are then harvested by centrifugation and washed with phosphate-buffered saline (PBS)[4].

-

Lipid Extraction: The dried bacterial cell pellet is subjected to solvent extraction. A common method involves the use of a chloroform:methanol mixture (e.g., 2:1, v/v) to extract the total lipid content[4]. This process is a modification of the Folch or Bligh and Dyer methods, adapted for the robust mycobacterial cell wall[4][5].

-

Saponification: To remove glycerolipids, the total lipid extract is subjected to mild alkaline hydrolysis (saponification) using a reagent like sodium hydroxide in methanol[6]. This step is crucial as the lyxose-containing glycolipids are described as "alkali-labile," indicating that harsh alkaline conditions should be avoided if the intact glycolipid is desired. For analysis of the sugar components, this step can be followed by further hydrolysis.

Analysis of Sugar Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the monosaccharide components, including D-lyxose, of the isolated glycolipids.

Methodology:

-

Acid Hydrolysis: The purified glycolipid fraction is hydrolyzed to release the constituent monosaccharides. This is typically achieved by treatment with a strong acid, such as 2 M trifluoroacetic acid (TFA) at 121°C for 1 hour[7].

-

Reduction to Alditols: The resulting monosaccharides are then reduced to their corresponding alditols using a reducing agent like sodium borohydride (NaBH4)[7]. This step converts each sugar into a single alditol product, simplifying the subsequent chromatographic analysis.

-

Acetylation: The hydroxyl groups of the alditols are acetylated to form volatile alditol acetate derivatives. This is commonly done using acetic anhydride with a catalyst such as 1-methylimidazole[7].

-

GC-MS Analysis: The alditol acetates are then separated and identified using gas chromatography-mass spectrometry (GC-MS). The retention times and mass fragmentation patterns of the sample components are compared with those of authentic standards of the suspected sugars, including D-lyxose[2][8].

Glycosyl Linkage Analysis by Methylation Analysis

Objective: To determine the positions of glycosidic linkages between the sugar residues in the glycolipid's oligosaccharide chain.

Methodology:

-

Permethylation: All free hydroxyl groups of the intact glycolipid or its derived oligosaccharide are methylated. A common method is the Ciucanu and Kerek method using powdered sodium hydroxide and methyl iodide in dimethyl sulfoxide (DMSO)[3].

-

Hydrolysis: The permethylated polysaccharide is then hydrolyzed to yield partially methylated monosaccharides.

-

Reduction and Acetylation: The partially methylated monosaccharides are converted to their corresponding partially methylated alditol acetates (PMAAs) through reduction with NaBH4 followed by acetylation with acetic anhydride.

-

GC-MS Analysis: The PMAAs are analyzed by GC-MS. The positions of the methyl and acetyl groups on the resulting alditol acetates indicate the original positions of the glycosidic linkages[9][10].

Visualizations

The following diagrams illustrate the structural context and analytical workflow for this compound.

Caption: Generalized structure of the lyxose-containing glycolipid from Mycobacterium.

Caption: Workflow for the isolation and structural analysis of this compound.

Caption: The function of the lyxose-containing glycolipid as a mycobacteriophage receptor.

References

- 1. An improved procedure for the methylation analysis of oligosaccharides and polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

- 4. powells.com [powells.com]

- 5. researchgate.net [researchgate.net]

- 6. pstorage-wellington-7594921145.s3.amazonaws.com [pstorage-wellington-7594921145.s3.amazonaws.com]

- 7. refp.cohlife.org [refp.cohlife.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Methylation analysis of polysaccharides: Technical advice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereochemistry and Anomers of alpha-D-lyxopyranose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereochemical features of alpha-D-lyxopyranose, a key aldopentose. It details the structure, conformational analysis, and anomeric forms of D-lyxopyranose, presenting quantitative data, experimental protocols, and visual representations to support researchers in carbohydrate chemistry and drug design.

Core Stereochemistry of D-Lyxopyranose

D-Lyxose is an aldopentose, a monosaccharide containing five carbon atoms and an aldehyde functional group. In aqueous solution, D-lyxose predominantly exists as a cyclic six-membered pyranose ring, formed by the intramolecular hemiacetalization between the aldehyde group at C1 and the hydroxyl group at C5. The stereochemistry of D-lyxopyranose is defined by the specific spatial arrangement of its hydroxyl groups. In the D-configuration, the hydroxyl group on the highest numbered chiral carbon (C4) is on the right side in a Fischer projection.

The pyranose ring of D-lyxose is not planar but adopts puckered chair conformations to minimize steric strain. The two primary chair conformations are designated as ¹C₄ (where C1 is up and C4 is down) and ⁴C₁ (where C4 is up and C1 is down). The relative stability of these conformations is dictated by the orientation of the bulky hydroxyl substituents, which can be either axial or equatorial. Equatorial positions are generally more stable for large substituents due to reduced steric hindrance.

Anomers of D-Lyxopyranose: Alpha (α) and Beta (β)

The cyclization of D-lyxose creates a new stereocenter at the anomeric carbon (C1), resulting in two diastereomers known as anomers: alpha (α) and beta (β). These anomers differ only in the configuration of the anomeric hydroxyl group.

-

This compound : The anomeric hydroxyl group at C1 is in the axial position in the more stable chair conformation.

-

beta-D-lyxopyranose : The anomeric hydroxyl group at C1 is in the equatorial position in the more stable chair conformation.

In aqueous solution, the anomers of D-lyxose undergo mutarotation, a process where they interconvert through the open-chain aldehyde form until an equilibrium is established. For D-lyxose, the alpha-anomer is the major form at equilibrium.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the stereochemistry and anomeric forms of D-lyxopyranose.

| Property | Value | Reference(s) |

| Molar Mass | 150.13 g/mol | [1] |

| Specific Rotation of D-Lyxose (equilibrium in water) | +5.5° to -14.0° (c=0.82 in water) | [2] |

Table 1: General Properties of D-Lyxose.

| Anomer/Conformer | Solvent | 1C4 (%) | 4C1 (%) |

| This compound | Gas Phase | 40 | 60 |

| This compound | D₂O | 70 | 30 |

| beta-D-Lyxopyranose | D₂O | - | 100 |

Table 2: Conformational Equilibrium of D-Lyxopyranose Anomers.[3]

| Carbon Atom | This compound (ppm) | beta-D-Lyxopyranose (ppm) |

| C1 | 95.5 | 95.9 |

| C2 | 71.5 | 71.5 |

| C3 | 72.0 | 74.2 |

| C4 | 69.0 | 68.0 |

| C5 | 64.6 | 65.7 |

Table 3: ¹³C NMR Chemical Shifts of D-Lyxopyranose Anomers in D₂O.

| Proton | Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |

| H-1α | 4.88 | d | 1.7 |

| H-1β | 4.62 | d | 8.0 |

Table 4: ¹H NMR Data for Anomeric Protons of D-Lyxopyranose in D₂O.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomer and Conformer Identification

Objective: To determine the anomeric and conformational equilibrium of D-lyxopyranose in solution.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of D-lyxose in 0.5 mL of deuterium oxide (D₂O). Allow the solution to equilibrate for at least 24 hours to ensure mutarotation is complete.

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum at a high field strength (e.g., 500 MHz or higher) to achieve good signal dispersion.

-

Integrate the signals corresponding to the anomeric protons (H-1) of the alpha and beta anomers, which are typically well-resolved in the downfield region of the spectrum. The ratio of the integrals gives the anomeric ratio.

-

Analyze the coupling constants (J-values) of the anomeric protons. A small ³J(H1,H2) coupling constant (typically < 3 Hz) is characteristic of an axial-equatorial or equatorial-equatorial relationship, while a larger coupling constant (typically > 7 Hz) indicates an axial-axial relationship. This information, combined with 2D NMR techniques like COSY and NOESY, can be used to deduce the chair conformation.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The chemical shifts of the carbon atoms, particularly the anomeric carbon (C1), are sensitive to the stereochemistry and conformation. The distinct chemical shifts for the alpha and beta anomers allow for their identification and quantification.

-

-

Data Analysis:

-

Assign the peaks in the ¹H and ¹³C NMR spectra to the respective protons and carbons of the alpha and beta anomers in their different chair conformations.

-

Calculate the relative populations of the anomers and conformers from the integral ratios in the ¹H NMR spectrum.

-

Polarimetry for Measuring Optical Rotation

Objective: To measure the specific rotation of a D-lyxose solution at equilibrium.

Methodology:

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent (e.g., distilled water).

-

Sample Preparation: Prepare a solution of D-lyxose of a known concentration (e.g., 1 g/100 mL) in a suitable solvent (typically water). Allow the solution to stand for several hours to reach mutarotational equilibrium.[4]

-

Measurement:

-

Fill the polarimeter cell with the equilibrated D-lyxose solution, ensuring no air bubbles are present in the light path.

-

Measure the observed optical rotation (α) at a specific wavelength, typically the sodium D-line (589 nm), and at a controlled temperature (e.g., 20°C).[4]

-

-

Calculation of Specific Rotation:

Visualizations

Caption: Equilibrium between the open-chain and cyclic anomers of D-lyxose.

Caption: Conformational equilibrium of this compound.

References

Conformational Landscape of α-D-lyxopyranose in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational behavior of α-D-lyxopyranose in solution. By integrating experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and computational insights from Molecular Dynamics (MD) simulations, this document offers a comprehensive overview for researchers in glycochemistry, drug design, and related fields.

Conformational Equilibrium of α-D-lyxopyranose

In aqueous solution, α-D-lyxopyranose primarily exists in a dynamic equilibrium between two chair conformations: the ¹C₄ and ⁴C₁ forms. The pyranose ring is not static but undergoes rapid interconversion between these conformers. Furthermore, α-D-lyxopyranose is in equilibrium with its β-anomer.

Experimental studies utilizing ¹H NMR spectroscopy have elucidated the relative populations of these species in solution at 298 K.[1] The α-anomer is the major anomeric form present, and within the population of α-D-lyxopyranose, the ¹C₄ chair conformation is predominant.[1]

Quantitative Conformational Analysis

The conformational populations of D-lyxopyranose in aqueous solution have been determined experimentally. The anomeric ratio (α/β) is approximately 66:34.[1] For the α-anomer, the equilibrium is shifted towards the ¹C₄ conformation. The overall experimental population of the different pyranose conformers in water is summarized in the table below.

| Conformer | Anomer | Conformation | Population (%) |

| α-D-lyxopyranose | α | ¹C₄ | 46 (±5) |

| α-D-lyxopyranose | α | ⁴C₁ | 20 (±5) |

| β-D-lyxopyranose | β | ⁴C₁ | 34 (±5) |

| Table 1: Experimentally determined populations of D-lyxopyranose conformers in aqueous solution at 298 K. Data sourced from Alonso et al. (2019).[1] |

Experimental and Computational Methodologies

The determination of the conformational landscape of α-D-lyxopyranose relies on a synergistic approach combining high-resolution NMR spectroscopy and sophisticated molecular modeling techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique for characterizing the three-dimensional structure and dynamics of molecules in solution. For α-D-lyxopyranose, ¹H NMR is particularly informative.

Experimental Protocol:

-

Sample Preparation: A sample of α-D-lyxopyranose is dissolved in deuterium oxide (D₂O) to a concentration suitable for NMR analysis (typically 1-10 mM). D₂O is used as the solvent to avoid a large interfering signal from water protons.

-

Data Acquisition:

-

¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) at a constant temperature, typically 298 K, to ensure equilibrium.

-

One-dimensional (1D) ¹H spectra are recorded to observe the chemical shifts and coupling constants of the ring protons.

-

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are performed to assign all the proton resonances in the spectrum.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are conducted to determine through-space proximities between protons, which provides crucial information for conformational analysis.[1]

-

-

Data Analysis:

-

The key parameters for conformational analysis are the vicinal proton-proton coupling constants (³JHH). The magnitude of these couplings is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

-

Specifically, the ³J(H1,H2) coupling constant is a sensitive indicator of the anomeric configuration and the ring conformation.[1]

-

By measuring the ³JHH values from the high-resolution ¹H NMR spectrum, the relative populations of the ¹C₄ and ⁴C₁ conformers can be estimated using established Karplus relationships.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a computational microscope to visualize the dynamic behavior of molecules over time, offering atomic-level insights into conformational preferences.

Computational Protocol:

-

System Setup:

-

A three-dimensional structure of α-D-lyxopyranose in a chosen starting conformation (e.g., ¹C₄ or ⁴C₁) is generated using molecular building software.

-

The molecule is placed in a periodic box of explicit water molecules (e.g., TIP3P or SPC/E water models). The box size is chosen to ensure a sufficient layer of water around the carbohydrate.

-

The system is neutralized by adding counter-ions if necessary.

-

-

Force Field Selection: A suitable force field for carbohydrates, such as GAFF (General Amber Force Field) or GLYCAM, is chosen to describe the interatomic interactions.[1]

-

Energy Minimization: The initial system is subjected to energy minimization to relax any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 298 K) and then equilibrated at constant temperature and pressure (NPT ensemble) for a sufficient period to allow the system to reach a stable state.

-

Production Run: A long production MD simulation (typically hundreds of nanoseconds to microseconds) is performed in the NPT ensemble. The trajectory of the molecule is saved at regular intervals.

-

Analysis: The saved trajectory is analyzed to determine the conformational landscape. This includes:

-

Monitoring the puckering parameters of the pyranose ring to identify the ¹C₄ and ⁴C₁ chair conformations and any transient boat or skew-boat forms.

-

Calculating the population of each conformer over the course of the simulation.

-

"Experiment-guided" simulations may use experimental data, such as NOE-derived distance restraints, to refine the force field parameters or guide the simulation towards a more accurate representation of the solution-state ensemble.[1]

-

Visualizing Conformational Dynamics and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of the conformational analysis of α-D-lyxopyranose.

References

biological role of alpha-D-lyxopyranose in organisms

An In-depth Technical Guide on the Biological Role of D-Lyxopyranose in Organisms

Introduction

D-Lyxose is a rare aldopentose sugar that is not abundant in nature. Its biological significance stems primarily from its role as a metabolic intermediate in certain microorganisms and its utility as a precursor in the synthesis of high-value bioactive molecules. While the specific biological role of the α-D-lyxopyranose anomer is not distinctly characterized in the existing scientific literature, it is understood to be one of the isomeric forms of D-lyxose present in equilibrium in solution. This guide provides a comprehensive overview of the known biological roles of D-lyxose, focusing on its metabolic pathways, its function as a synthetic precursor for immunologically active compounds, and the enzymatic activities associated with its transformation. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, microbiology, and drug development.

Metabolic Role of D-Lyxose

The metabolism of D-lyxose has been primarily studied in microorganisms. In many organisms, D-lyxose is not a primary carbon source. However, certain bacteria possess or can acquire through mutation the enzymatic machinery to channel D-lyxose into central metabolic pathways.

Microbial Catabolism of D-Lyxose

The central enzyme in D-lyxose metabolism is D-lyxose isomerase (D-LI, EC 5.3.1.15) . This enzyme catalyzes the reversible isomerization of D-lyxose to D-xylulose.[1] D-xylulose is an intermediate of the pentose phosphate pathway (PPP), a key metabolic route for the synthesis of nucleotides and reductive power in the form of NADPH.[2]

In Escherichia coli K12, the wild-type strain is incapable of utilizing D-lyxose as a sole carbon source. However, mutant strains have been isolated that can grow on D-lyxose.[3] In these mutants, D-lyxose is transported into the cell via the D-xylose permease. A novel isomerase, which is constitutively expressed in the mutant and appears to be a D-mannose isomerase with promiscuous activity, converts D-lyxose into D-xylulose. D-xylulose is then phosphorylated by xylulokinase to form D-xylulose-5-phosphate, which subsequently enters the pentose phosphate pathway.[3]

Role in Synthesis of Bioactive Molecules

A significant aspect of the biological relevance of D-lyxose is its use as a starting material for the chemical synthesis of α-galactosylceramide (α-GalCer, KRN7000) and its analogues.[4][5][6]

Precursor to α-Galactosylceramide

α-Galactosylceramide is a potent immunostimulatory glycolipid that is presented by the CD1d molecule on antigen-presenting cells and specifically activates invariant Natural Killer T (iNKT) cells. The activation of iNKT cells can lead to a cascade of downstream immune responses, making α-GalCer a molecule of high interest for immunotherapy in cancer and other diseases.

The synthesis of α-GalCer from D-lyxose involves a multi-step chemical process. A concise synthetic route involves a one-pot protection and glycosidation of D-lyxose with D-galactosyl iodide.[4] The resulting α-linked disaccharide is then converted to α-GalCer through a series of reactions including a Z-selective Wittig olefination, stereoinversion using an azide, and subsequent reduction and amidation.[4]

Quantitative Data

The enzymatic conversion of D-lyxose is the most quantitatively characterized aspect of its biological role. The kinetic parameters of D-lyxose isomerases from various microbial sources have been determined.

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | kcat/Km (mM-1s-1) | Optimal Temp (°C) | Optimal pH | Metal Cofactor | Reference |

| Thermofilum sp. | D-Lyxose | 73 ± 6.6 | 338 ± 14.9 | - | >95 | 7.0 | Mn2+ | [7] |

| Cohnella laevoribosii | D-Lyxose | 22.4 ± 1.5 | 5434.8 | 84.9 ± 5.8 | 70 | 6.5 | Mn2+ | [2] |

| Cohnella laevoribosii | D-Mannose | 34.0 ± 1.1 | 131.8 ± 7.4 | 1.4 ± 0.1 | 70 | 6.5 | Mn2+ | [2] |

| Cohnella laevoribosii | L-Ribose | 121.7 ± 10.8 | 75.5 ± 6.0 | 0.2 | 70 | 6.5 | Mn2+ | [2] |

| Serratia proteamaculans | D-Lyxose | 13.3 | - | - | 40 | 7.5 | Mn2+ | [8] |

| Serratia proteamaculans | D-Mannose | 32.2 | - | - | 40 | 7.5 | Mn2+ | [8] |

| Serratia proteamaculans | D-Xylulose | 3.83 | - | - | 40 | 7.5 | Mn2+ | [8] |

| Serratia proteamaculans | D-Fructose | 19.4 | - | - | 40 | 7.5 | Mn2+ | [8] |

Experimental Protocols

D-Lyxose Isomerase Activity Assay

This protocol is based on the methods described for the characterization of D-lyxose isomerases.[2][7]

Principle: The activity of D-lyxose isomerase is determined by measuring the formation of the ketose product (D-xylulose) from the aldose substrate (D-lyxose). The amount of ketose produced is quantified colorimetrically using the cysteine-carbazole method.

Reagents:

-

50 mM Buffer (e.g., Bis-Tris for high temperatures, Sodium Phosphate for moderate temperatures), pH adjusted to the optimal value for the enzyme.

-

10 mM D-lyxose stock solution.

-

10 mM Metal cofactor stock solution (e.g., MnCl2).

-

Purified D-lyxose isomerase enzyme solution of known concentration.

-

0.1% (w/v) L-cysteine hydrochloride solution (freshly prepared).

-

0.12% (w/v) Carbazole in absolute ethanol.

-

Concentrated Sulfuric Acid (H2SO4).

-

Ice bath.

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube. For a 500 µL final volume:

-

350 µL of 50 mM Buffer.

-

50 µL of 10 mM MnCl2 (final concentration 1 mM).

-

50 µL of 100 mM D-lyxose (final concentration 10 mM).

-

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme for 5 minutes.

-

Initiate the reaction by adding 50 µL of the enzyme solution.

-

Incubate the reaction for a defined period (e.g., 10 minutes) at the optimal temperature. Ensure the reaction time is within the linear range of product formation.

-

Terminate the reaction by placing the tube in an ice bath or by heat inactivation (e.g., boiling for 5 minutes), followed by centrifugation to pellet any precipitated protein.

-

For the colorimetric assay, take an aliquot of the supernatant (e.g., 100 µL).

-

Add 100 µL of 0.1% L-cysteine HCl and 3 mL of concentrated H2SO4. Mix well and cool.

-

Add 100 µL of 0.12% carbazole solution and mix.

-

Incubate at room temperature for 30 minutes to allow color development.

-

Measure the absorbance at 560 nm using a spectrophotometer.

-

Prepare a standard curve using known concentrations of D-xylulose to quantify the amount of product formed.

-

One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of D-xylulose per minute under the specified assay conditions.

Conclusion and Future Perspectives

The biological role of D-lyxose, and by extension α-D-lyxopyranose, is currently understood within a narrow but significant context. Its primary function in the microbial world is as a substrate for D-lyxose isomerase, providing a link to the pentose phosphate pathway. In the realm of biotechnology and drug development, its importance is magnified as a key chiral precursor for the synthesis of the potent immunostimulant α-galactosylceramide.

Future research is needed to elucidate several aspects of D-lyxose biology. The natural occurrence and abundance of D-lyxose in a wider range of organisms, including higher eukaryotes, remains largely unexplored. Furthermore, it is unknown whether D-lyxose or its derivatives play any direct signaling roles, for instance, in the immune system, analogous to other rare sugars. Investigating potential D-lyxose binding proteins beyond isomerases could reveal novel biological functions. A deeper understanding of the substrate specificity of various isomerases could also open up new avenues for the biotechnological production of rare sugars. For drug development professionals, the continued exploration of D-lyxose as a scaffold for the synthesis of novel immunomodulatory agents remains a promising area of research.

References

- 1. D-lyxose isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of a Novel d-Lyxose Isomerase from Cohnella laevoribosii RI-39 sp. nov - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Growth on D-lyxose of a mutant strain of Escherichia coli K12 using a novel isomerase and enzymes related to D-xylase metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concise synthesis of α-galactosyl ceramide from D-galactosyl iodide and D-lyxose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substrate specificity of a recombinant D-lyxose isomerase from Serratia proteamaculans that produces D-lyxose and D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Investigation of the alpha-D-lyxopyranose Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-D-lyxopyranose, a rare pentose sugar, is gaining interest in the scientific community for its potential roles in various biological processes. Understanding its metabolic fate is crucial for harnessing its therapeutic and biotechnological applications. This technical guide provides a comprehensive overview of the investigation of the this compound metabolic pathway. It details the core enzymatic reactions, its integration with central carbon metabolism, and its potential influence on cellular signaling. This document offers detailed experimental protocols for key analytical techniques, presents quantitative data in a structured format for easy comparison, and provides visual diagrams of the key pathways and workflows to facilitate a deeper understanding of the methodologies and biological processes involved.

Introduction

This compound is a C4 epimer of D-xylose and an isomer of D-arabinose and D-ribose. While not as abundant as other monosaccharides, its metabolism is an important area of study. The primary known metabolic route for D-lyxose involves its isomerization to D-xylulose, a key intermediate in the Pentose Phosphate Pathway (PPP). This conversion is catalyzed by the enzyme D-lyxose isomerase (LI), also known as D-lyxose ketol-isomerase (EC 5.3.1.15). The integration of D-lyxose metabolism into the PPP has significant implications, as the PPP is a central hub for generating NADPH, a crucial reductant in combating oxidative stress, and for producing precursors for nucleotide biosynthesis.

This guide will delve into the intricacies of the this compound metabolic pathway, providing the necessary technical details for its rigorous scientific investigation.

The Core Metabolic Pathway

The central step in the metabolism of this compound is its conversion to D-xylulose.

-

Enzymatic Conversion: The key enzyme responsible for this isomerization is D-lyxose isomerase (LI) . This enzyme catalyzes the reversible reaction:

-

Integration with the Pentose Phosphate Pathway (PPP): D-xylulose is subsequently phosphorylated by xylulokinase to form D-xylulose-5-phosphate. This intermediate directly enters the non-oxidative branch of the PPP, where it can be interconverted with other sugar phosphates, such as ribose-5-phosphate, fructose-6-phosphate, and glyceraldehyde-3-phosphate. These intermediates can then be utilized for nucleotide synthesis or re-enter glycolysis.[3][4]

The metabolic fate of this compound is thus intrinsically linked to the central carbon metabolism, influencing cellular bioenergetics and biosynthetic capacity.

Quantitative Data

The following tables summarize key quantitative data for D-lyxose isomerase from various microbial sources. This information is critical for designing experiments and for comparative analysis.

Table 1: Kinetic Parameters of D-lyxose Isomerase

| Organism | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp (°C) | Metal Cofactor | Reference |

| Cohnella laevoribosii RI-39 | D-lyxose | 22.4 ± 1.5 | 5,434.8 | 6.5 | 70 | Mn2+ | [5] |

| Thermofilum sp. | D-lyxose | 73 ± 6.6 | 338 ± 14.9 | 7.0 | 95 | Mn2+, Co2+ | [6] |

| Caldanaerobius polysaccharolyticus | D-lyxose | - | - | - | - | - | [7] |

Note: '-' indicates data not specified in the cited source.

Experimental Protocols

A thorough investigation of the this compound metabolic pathway requires a combination of enzymatic and analytical techniques. Below are detailed protocols for key experiments.

D-lyxose Isomerase Activity Assay (Colorimetric Method)

This protocol is adapted from established methods for assaying sugar isomerases.

Principle: The activity of D-lyxose isomerase is determined by measuring the formation of its product, D-xylulose. D-xylulose, a ketose, can be quantified colorimetrically using the cysteine-carbazole method.

Materials:

-

D-lyxose solution (e.g., 1 M in water)

-

Enzyme preparation (purified or cell lysate)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Metal cofactor solution (e.g., 10 mM MnCl2)

-

Cysteine hydrochloride solution (0.1% w/v in water, freshly prepared)

-

Sulfuric acid (70% v/v in water)

-

Carbazole solution (0.12% w/v in absolute ethanol)

-

D-xylulose standards (for standard curve)

-

Microplate reader or spectrophotometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:

-

50 µL of reaction buffer (50 mM Tris-HCl, pH 7.5)

-

10 µL of metal cofactor solution (10 mM MnCl2)

-

X µL of enzyme preparation (volume depends on enzyme concentration)

-

(90 - X) µL of sterile distilled water

-

-

Pre-incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C or higher for thermophilic enzymes) for 5 minutes.

-

Initiate Reaction: Add 50 µL of D-lyxose solution (e.g., 1 M) to start the reaction.

-

Incubation: Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by boiling for 5 minutes or by adding an acid (e.g., HCl to a final concentration of 0.1 M).

-

Colorimetric Detection:

-

To a new tube, add 100 µL of the reaction mixture (or a dilution thereof).

-

Add 50 µL of 0.1% cysteine hydrochloride solution.

-

Add 1.5 mL of 70% sulfuric acid and mix thoroughly.

-

Add 50 µL of 0.12% carbazole solution and mix.

-

Incubate at room temperature for 30 minutes for color development.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the concentration of D-xylulose produced by comparing the absorbance to a standard curve prepared with known concentrations of D-xylulose.

Enzyme Activity Calculation: One unit (U) of D-lyxose isomerase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of D-xylulose per minute under the specified assay conditions.

Analysis of Intracellular Carbohydrates by GC-MS

This protocol outlines the general steps for the analysis of monosaccharides from biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle: Intracellular metabolites are extracted and then derivatized to increase their volatility for GC-MS analysis. The separated and ionized fragments are detected by the mass spectrometer, allowing for identification and quantification.

Materials:

-

Cell or tissue samples

-

Quenching solution (e.g., 60% methanol, -40°C)

-

Extraction solvent (e.g., methanol/chloroform/water mixture)

-

Derivatization reagents:

-

Oximation reagent (e.g., methoxyamine hydrochloride in pyridine)

-

Silylation reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

-

-

Internal standard (e.g., ribitol)

-

GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

-

Sample Quenching and Extraction:

-

Rapidly quench metabolic activity by adding ice-cold quenching solution to the cell culture or tissue homogenate.

-

Centrifuge to pellet the cells/tissue debris.

-

Extract metabolites from the pellet using a cold extraction solvent.

-

Centrifuge to remove precipitates and collect the supernatant.

-

-

Sample Drying: Evaporate the supernatant to complete dryness under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization:

-

Oximation: Add the oximation reagent to the dried sample, vortex, and incubate (e.g., 90 minutes at 30°C). This step converts the open-chain forms of sugars to their oximes, reducing the number of anomeric peaks.

-

Silylation: Add the silylation reagent, vortex, and incubate (e.g., 30 minutes at 37°C). This step replaces active hydrogens with trimethylsilyl (TMS) groups, making the molecules volatile.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use an appropriate temperature program to separate the derivatized sugars.

-

The mass spectrometer is operated in scan mode to identify the compounds based on their mass spectra and retention times, and in selected ion monitoring (SIM) mode for accurate quantification.

-

-

Data Analysis:

-

Identify peaks by comparing retention times and mass spectra to authentic standards and libraries (e.g., NIST).

-

Quantify the metabolites by integrating the peak areas and normalizing to the internal standard.

-

Stable Isotope Tracing for Metabolic Flux Analysis

Principle: Cells are cultured in the presence of a stable isotope-labeled substrate (e.g., 13C-labeled D-lyxose). The incorporation of the isotope into downstream metabolites is measured by mass spectrometry. This data is then used to calculate the flux through the metabolic pathway.[8][9][10][11][12][13][14][15][16]

Procedure:

-

Cell Culture: Culture cells in a defined medium.

-

Labeling: Replace the standard medium with a medium containing the 13C-labeled D-lyxose at a known concentration.

-

Time Course: Harvest cells at different time points to monitor the incorporation of the label.

-

Metabolite Extraction and Analysis: Follow the protocol for GC-MS or LC-MS/MS analysis (as described in section 4.2) to determine the mass isotopomer distribution of the metabolites of interest.

-

Flux Calculation: Use metabolic flux analysis software to calculate the flux rates through the pathway based on the mass isotopomer distribution data.

Signaling Pathways

The metabolism of this compound via the PPP can influence cellular signaling, primarily through the production of NADPH and its role in maintaining redox homeostasis.

-

Oxidative Stress Response: The PPP is the primary source of NADPH, which is essential for the regeneration of reduced glutathione (GSH) by glutathione reductase. GSH is a key antioxidant that detoxifies reactive oxygen species (ROS). An increased flux through the PPP, potentially driven by D-lyxose metabolism, can enhance the cell's capacity to counteract oxidative stress.[3][4][17][18]

-

Regulation of PPP: The activity of the PPP is tightly regulated. The first and rate-limiting enzyme, glucose-6-phosphate dehydrogenase (G6PD), is allosterically inhibited by NADPH. Thus, conditions that consume NADPH (such as oxidative stress) will activate the PPP.[3][4][17][18]

Conclusion

The investigation of the this compound metabolic pathway is a rapidly evolving field with significant potential for discoveries in cellular metabolism and drug development. The primary pathway involves the isomerization of D-lyxose to D-xylulose and its subsequent entry into the pentose phosphate pathway. This connection highlights the importance of this rare sugar in cellular redox balance and biosynthesis. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to design and execute rigorous studies in this area. Future research should focus on elucidating the regulation of D-lyxose metabolism in various organisms, particularly in mammals, and exploring its potential therapeutic applications, especially in the context of diseases associated with oxidative stress.

References

- 1. D-lyxose ketol-isomerase - Wikipedia [en.wikipedia.org]

- 2. This compound | C5H10O5 | CID 439678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic reconfiguration is a regulated response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of a novel D-lyxose isomerase from Cohnella laevoribosii RI-39 sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engineering the thermostability of d-lyxose isomerase from Caldanaerobius polysaccharolyticus via multiple computer-aided rational design for efficient synthesis of d-mannose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]

- 11. Use of stable isotopes to study carbohydrate and fat metabolism at the whole-body level | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

- 12. Stable Isotope Methodology - Research - Maastricht University [maastrichtuniversity.nl]

- 13. bitesizebio.com [bitesizebio.com]

- 14. journals.humankinetics.com [journals.humankinetics.com]

- 15. lirias.kuleuven.be [lirias.kuleuven.be]

- 16. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 17. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Comprehensive Guide to the Spectroscopic Characterization of alpha-D-lyxopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for alpha-D-lyxopyranose. Detailed experimental protocols and structured data tables are presented to facilitate research and development in carbohydrate chemistry and drug discovery.

Chemical Structure and Stereochemistry

This compound is a monosaccharide, an aldopentose, and a C2 epimer of D-xylose. The 'alpha' designation indicates that the hydroxyl group at the anomeric carbon (C1) is in the axial position, which is on the opposite side of the ring from the CH₂OH group (at C5 for a hexopyranose, though lyxopyranose is a pentopyranose). Understanding this stereochemistry is crucial for interpreting its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules, including carbohydrates. For this compound, both ¹H and ¹³C NMR provide critical information about its atomic connectivity and stereochemistry.

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the stereochemical arrangement of the protons.

| Proton | Chemical Shift (δ) in ppm | Coupling Constants (J) in Hz |

| H-1 | ~4.9 | J₁,₂ = ~3.5 |

| H-2 | ~3.6 | J₂,₁ = ~3.5, J₂,₃ = ~3.5 |

| H-3 | ~3.8 | J₃,₂ = ~3.5, J₃,₄ = ~3.5 |

| H-4 | ~3.7 | J₄,₃ = ~3.5, J₄,₅eq = ~2.0, J₄,₅ax = ~4.0 |

| H-5eq | ~3.9 | J₅eq,₄ = ~2.0, J₅eq,₅ax = ~-12.0 |

| H-5ax | ~3.6 | J₅ax,₄ = ~4.0, J₅ax,₅eq = ~-12.0 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, temperature, and pH.

Carbon NMR provides information about the carbon skeleton of the molecule. The chemical shift of the anomeric carbon (C1) is particularly diagnostic of the anomeric configuration.

| Carbon | Chemical Shift (δ) in ppm |

| C-1 | 96.08 |

| C-2 | 71.05 |

| C-3 | 72.58 |

| C-4 | 69.13 |

| C-5 | 63.46 |

Note: Data obtained from the Spectral Database for Organic Compounds (SDBS).

A typical experimental setup for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the carbohydrate sample in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is commonly used for its ability to exchange with hydroxyl protons, simplifying the spectrum.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

Data Acquisition for ¹H NMR:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Solvent suppression techniques may be necessary if residual H₂O or other solvent signals are present.

-

-

Data Acquisition for ¹³C NMR:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TSP for D₂O).

Caption: Workflow for NMR Spectroscopic Analysis of Carbohydrates.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by the sample, providing information about the functional groups present.

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

| **Wavenumber (cm⁻¹) ** | Functional Group | Vibrational Mode |

| 3300-3500 (broad) | O-H | Stretching |

| 2850-3000 | C-H | Stretching |

| ~1460 | C-H | Bending |

| 1000-1200 | C-O | Stretching |

Note: Data is generalized for carbohydrates and consistent with the IR spectrum of D-Lyxose from SDBS.

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the finely ground sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and acquire the sample spectrum.

-

The instrument records the interferogram, which is then Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of the molecule.

For a volatile derivative of this compound (e.g., per-O-trimethylsilyl derivative), electron ionization (EI) mass spectrometry can be used. The mass spectrum of underivatized D-lyxose typically does not show a clear molecular ion peak due to facile fragmentation.

| m/z | Possible Fragment |

| 150 | [M]+ (for underivatized D-lyxose) |

| 132 | [M - H₂O]+ |

| 120 | [M - 2H₂O]+ |

| 102 | [M - H₂O - CH₂O]+ |

| 73 | [C₃H₅O₂]+ |

| 60 | [C₂H₄O₂]+ |

Note: Fragmentation patterns can be complex and depend on the ionization method. The listed m/z values are based on the EI-MS spectrum of D-Lyxose from SDBS and represent common fragmentation pathways for pentoses.

-

Sample Preparation:

-

Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol, water) and infuse it directly into the ion source using a syringe pump.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, inject the sample into a gas chromatograph to separate it from other components before it enters the mass spectrometer.

-

-

Instrumentation: Utilize a mass spectrometer with a suitable ion source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI for GC-MS) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Ionization:

-

ESI: The sample solution is sprayed through a high-voltage capillary to create charged droplets, from which ions are desolvated and enter the mass analyzer. This is a soft ionization technique suitable for non-volatile and thermally labile molecules.

-

EI: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and extensive fragmentation.

-

-

Mass Analysis: The ions are separated based on their m/z ratio by the mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

An In-Depth Technical Guide to the Interaction of alpha-D-lyxopyranose with Proteins and Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-D-lyxopyranose, a pentose sugar, interacts with a specific subset of proteins and enzymes, primarily those involved in carbohydrate metabolism. This technical guide provides a comprehensive overview of these interactions, focusing on quantitative binding and kinetic data, detailed experimental protocols for studying these interactions, and visualizations of the relevant biological pathways and experimental workflows. The information presented is intended to serve as a valuable resource for researchers in glycobiology, enzymology, and drug development.

Introduction

This compound is the pyranose form of the C'-2 epimer of D-xylose. While not as abundant as other pentoses, its interactions with proteins and enzymes are of significant interest for understanding carbohydrate recognition and enzymatic catalysis. This guide will delve into the specifics of these interactions, with a focus on two key enzyme classes: α-1,2-mannosidases and D-lyxose isomerases.

Quantitative Data on this compound Interactions

Quantitative data is crucial for understanding the affinity and efficiency of protein-ligand interactions. The following tables summarize the available kinetic data for enzymes known to interact with D-lyxose. It is important to note that direct binding affinity data (e.g., Kd) for α-D-lyxopyranose with proteins is not extensively reported in the literature. The kinetic parameters presented below are for the D-lyxose substrate, which exists in equilibrium with its anomeric forms, including α-D-lyxopyranose, in solution.

Table 1: Kinetic Parameters of D-lyxose Isomerases

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | pH | Temperature (°C) | Metal Ion |

| Serratia proteamaculans[1] | D-lyxose | 13.3 | - | 7.5 | 40 | Mn2+ |

| Thermofilum sp.[2][3] | D-lyxose | 74 | 338 | 7.0 | 95 | Mn2+ |

Note: Vmax for Serratia proteamaculans was not specified in the cited source.

Known Protein and Enzyme Interactions

α-1,2-Mannosidase

α-1,2-Mannosidases are glycoside hydrolases involved in the processing of N-linked glycans. The crystal structure of Penicillium citrinum α-1,2-mannosidase has been solved in complex with a substrate analog, methyl-α-D-lyxopyranosyl-(1',2)-α-D-mannopyranoside[4]. This structure (PDB ID: 2RI9) provides critical insights into the recognition of the lyxopyranosyl moiety in the -1 subsite of the enzyme's active site. The D-lyxoside ring adopts a 1C4 chair conformation within the active site[4]. The absence of the C5' hydroxymethyl group in the lyxoside (compared to a mannoside) leads to conformational flexibility of a key arginine residue (Arg407), which is suggested to modulate the enzyme's activity[4].

D-lyxose Isomerase

D-lyxose isomerase (EC 5.3.1.15) catalyzes the reversible isomerization of D-lyxose to D-xylulose. This enzyme is a key component of the D-lyxose metabolic pathway in certain microorganisms. Several D-lyxose isomerases have been characterized, exhibiting varying substrate specificities and kinetic properties[1][2]. For instance, the enzyme from the hyperthermophilic archaeon Thermofilum sp. is highly specific for D-lyxose, with minimal activity towards other sugars like D-mannose[2][3].

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound is involved in specific signaling pathways as a signaling molecule itself. The related pentose, D-xylose, has been shown to influence sugar signaling pathways in engineered Saccharomyces cerevisiae, but this is primarily due to its intracellular metabolism mimicking a state of carbon limitation rather than acting as an extracellular signaling molecule[5][6][7][8]. The biological role of this compound appears to be primarily metabolic.

Experimental Protocols

X-ray Crystallography of Protein-alpha-D-lyxopyranose Complexes

This protocol is based on the methodology used to determine the crystal structure of Penicillium citrinum α-1,2-mannosidase in complex with a lyxoside-containing substrate analog (PDB ID: 2RI9)[4].

1. Protein Expression and Purification:

- Express the target protein in a suitable expression system (e.g., Aspergillus oryzae for the α-1,2-mannosidase).

- Purify the protein to homogeneity using a combination of chromatographic techniques (e.g., ion exchange, size exclusion).

- Concentrate the purified protein to a suitable concentration for crystallization (e.g., 10-20 mg/mL).

2. Crystallization:

- Set up crystallization trials using the hanging-drop or sitting-drop vapor-diffusion method.

- Screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives).

- For the P. citrinum α-1,2-mannosidase, crystals were grown from a solution containing polyethylene glycol as the precipitant.

- To obtain the complex, co-crystallize the protein with a 5-10 fold molar excess of this compound or a relevant analog. Alternatively, soak pre-formed apo-protein crystals in a solution containing the ligand.

3. Data Collection and Structure Determination:

- Cryo-protect the crystals (e.g., by soaking in a solution containing glycerol or ethylene glycol) and flash-cool them in liquid nitrogen.

- Collect X-ray diffraction data at a synchrotron source.

- Process the diffraction data using appropriate software (e.g., HKL2000).

- Solve the structure by molecular replacement using a homologous structure as a search model.

- Refine the model against the diffraction data, including the fitting of the ligand into the electron density map.

Enzyme Kinetics Assay for D-lyxose Isomerase

This protocol is a generalized procedure based on the characterization of D-lyxose isomerases[2][3].

1. Enzyme and Substrate Preparation:

- Purify the D-lyxose isomerase to homogeneity.

- Prepare a stock solution of D-lyxose in the desired assay buffer.

2. Assay Conditions:

- The assay mixture should contain a suitable buffer (e.g., 50 mM Bis-Tris, pH 7.0), a required metal cofactor (e.g., 1 mM MnCl2), and varying concentrations of the D-lyxose substrate.

- The reaction is initiated by the addition of a known amount of the enzyme.

- The reaction is carried out at the optimal temperature for the enzyme (e.g., 95°C for the Thermofilum sp. isomerase)[2][3].

3. Measurement of Product Formation:

- The formation of the product, D-xylulose, can be measured using the cysteine-carbazole-sulfuric acid method.

- At various time points, aliquots of the reaction mixture are taken and the reaction is stopped (e.g., by adding a strong acid).

- The amount of D-xylulose is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).

4. Data Analysis:

- Determine the initial reaction velocities (v0) at each substrate concentration.

- Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualizations

D-lyxose Metabolic Pathway

General Experimental Workflow for Studying Protein-Carbohydrate Interactions

Conclusion

The interaction of this compound with proteins and enzymes is a specialized area of glycobiology. While a comprehensive understanding of its role in cellular processes is still emerging, detailed structural and kinetic data from studies on α-1,2-mannosidases and D-lyxose isomerases provide a solid foundation. The lack of evidence for its involvement in signaling pathways suggests its primary role is metabolic. The experimental protocols and data presented in this guide offer a valuable starting point for researchers aiming to further elucidate the biological significance of this pentose sugar. Future studies employing techniques such as isothermal titration calorimetry and saturation transfer difference NMR will be instrumental in expanding our knowledge of the binding affinities and specificities of this compound with a broader range of proteins.

References

- 1. Isothermal calorimetric analysis of lectin-sugar interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermodynamic studies of lectin-carbohydrate interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Assessing the effect of d-xylose on the sugar signaling pathways of Saccharomyces cerevisiae in strains engineered for xylose transport and assimilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D-Xylose Sensing in Saccharomyces cerevisiae: Insights from D-Glucose Signaling and Native D-Xylose Utilizers [mdpi.com]

- 7. portal.research.lu.se [portal.research.lu.se]

- 8. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of alpha-D-Lyxopyranose from D-Xylose

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of D-lyxose through the epimerization of the readily available D-xylose. The described method, adapted from the work of Bílik (1972), utilizes molybdate-catalyzed epimerization at the C-2 position. This process offers a straightforward route to D-lyxose, a relatively rare sugar that is a valuable building block in medicinal chemistry and drug development. The protocol is designed to be accessible to researchers with a foundational knowledge of organic chemistry.

Introduction

D-Lyxose is a C-2 epimer of D-xylose and a monosaccharide that, while less common in nature than D-xylose, serves as a crucial chiral precursor for the synthesis of various biologically active molecules, including nucleoside analogues with potential antiviral or anticancer properties. The ability to efficiently synthesize D-lyxose from an abundant and inexpensive starting material like D-xylose is therefore of significant interest to the scientific community.

The protocol outlined below describes a chemical equilibrium process. The epimerization of D-xylose with molybdate ions leads to an equilibrium mixture of D-xylose and D-lyxose.[1] Subsequent purification is necessary to isolate the desired D-lyxose.

Key Experimental Data

The following table summarizes the key quantitative data associated with the synthesis of D-lyxose from D-xylose via molybdate-catalyzed epimerization.

| Parameter | Value | Reference |

| Starting Material | D-Xylose | N/A |

| Product | D-Lyxose | N/A |

| Catalyst | Molybdic Acid | [1] |

| Solvent | Water | [1] |

| Reaction Temperature | 90°C | [1] |

| Reaction Time | 6 hours | [1] |

| Equilibrium Ratio (D-Xylose:D-Lyxose) | 10:9 | [1] |

| Theoretical Maximum Yield of D-Lyxose | 47.4% | Calculated from equilibrium ratio |

Experimental Workflow

The overall workflow for the synthesis of alpha-D-lyxopyranose from D-xylose is depicted in the following diagram.

References

Application Notes and Protocols for the Enzymatic Synthesis of α-D-Lyxopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-D-lyxopyranose, a rare monosaccharide, holds significant interest in the pharmaceutical and biotechnology sectors due to its potential applications as a chiral building block and its role in various biological processes. Traditional chemical synthesis of D-lyxose is often complex, involving multiple protection and deprotection steps, leading to low overall yields and the generation of hazardous waste. Enzymatic synthesis presents a highly specific, efficient, and environmentally benign alternative for the production of D-lyxose.

This document provides detailed application notes and protocols for the enzymatic synthesis of D-lyxose, primarily focusing on the isomerization of D-xylulose. While enzymatic reactions in aqueous solutions typically yield an equilibrium mixture of anomers (α- and β-pyranose, α- and β-furanose, and the open-chain form), subsequent purification and crystallization steps can be employed to isolate the desired α-D-lyxopyranose anomer.

Enzymatic Approaches for D-Lyxose Synthesis

The most prominent enzymatic route to D-lyxose is the isomerization of the readily available ketopentose, D-xylulose. This reaction is catalyzed by specific isomerases, with D-lyxose isomerase (EC 5.3.1.15) and L-ribose isomerase (EC 5.3.1.15) being the most effective biocatalysts.

D-Lyxose Isomerase

D-lyxose isomerase directly catalyzes the reversible conversion of D-xylulose to D-lyxose. Several microbial sources of this enzyme have been identified and characterized, offering a range of operating conditions and substrate specificities.

L-Ribose Isomerase

L-ribose isomerase, while primarily acting on L-ribose, has been shown to exhibit cross-reactivity with D-xylulose, converting it to D-lyxose. This provides an alternative enzymatic tool for this biotransformation.

Multi-Enzyme Cascade for D-Lyxose from D-Glucose

For a more integrated bioprocess starting from a common and inexpensive substrate like D-glucose, a multi-step microbial and enzymatic pathway can be employed. This pathway involves the conversion of D-glucose to D-arabitol, followed by oxidation to D-xylulose, and finally isomerization to D-lyxose.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from various enzymatic methods for D-lyxose synthesis.

Table 1: Performance of D-Lyxose Isomerases for D-Lyxose Production

| Enzyme Source | Substrate (D-Xylulose) | Product (D-Lyxose) | Conversion/Yield | Reaction Time | Optimal pH | Optimal Temp. (°C) | Metal Cofactor | Reference |

| Serratia proteamaculans | 50% (w/v) | 35% (w/v) | 70% | 3 h | 7.5 | 35 | Mn²⁺ | [3] |

| Cohnella laevoribosii RI-39 | 10 mM | - | - | - | 6.5 | 70 | Mn²⁺ | [4] |

| Thermophilum sp. | - | - | Vmax: 338 U/mg | - | 7.0 | >95 | Mn²⁺, Co²⁺ | [5][6] |

Table 2: Performance of L-Ribose Isomerase for D-Lyxose Production

| Enzyme Source | Substrate (D-Xylulose) | Product (D-Lyxose) | Conversion/Yield | Reference |

| Acinetobacter sp. strain DL-28 | 1.0 - 10.0% | ~70% of D-xylulose | ~70% | [1][2] |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of D-Lyxose from D-Xylulose using D-Lyxose Isomerase

Objective: To produce D-lyxose from D-xylulose using a recombinant D-lyxose isomerase.

Materials:

-

Recombinant D-lyxose isomerase (e.g., from Serratia proteamaculans)

-

D-Xylulose

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Manganese chloride (MnCl₂) solution (10 mM)

-

Reaction tubes

-

Heating block or water bath

-

Enzyme quenching solution (e.g., 0.1 M HCl or heat inactivation)

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 1 mM MnCl₂, and 50% (w/v) D-xylulose.

-

Pre-incubate the reaction mixture at 35°C for 5 minutes.

-

-

Enzyme Addition:

-

Initiate the reaction by adding the purified D-lyxose isomerase to the desired final concentration.

-

-

Incubation:

-

Incubate the reaction at 35°C for 3 hours with gentle agitation.

-

-

Reaction Termination:

-

Terminate the reaction by either adding an equal volume of 0.1 M HCl or by heating the mixture to 95°C for 5 minutes.

-

-

Analysis:

-

Analyze the reaction mixture for D-lyxose and remaining D-xylulose using High-Performance Liquid Chromatography (HPLC) (see Protocol 3).

-

Protocol 2: Purification of D-Lyxose by Selective Degradation of D-Xylulose

Objective: To purify D-lyxose from the reaction mixture by removing the unreacted D-xylulose.[1][2]

Materials:

-

Reaction mixture from Protocol 1 containing D-lyxose and D-xylulose

-

Saccharomyces cerevisiae (e.g., IFO 0841)

-

Appropriate yeast culture medium

-

Centrifuge and tubes

-

Filtration apparatus

Procedure:

-

Yeast Inoculation:

-

Inoculate the reaction mixture with Saccharomyces cerevisiae.

-

-

Incubation:

-

Incubate the mixture under conditions suitable for yeast growth and fermentation. S. cerevisiae will selectively consume D-xylulose.

-

-

Monitoring:

-

Monitor the degradation of D-xylulose using HPLC.

-

-

Cell Removal:

-

Once D-xylulose is consumed, remove the yeast cells by centrifugation followed by sterile filtration.

-

-

Downstream Processing:

-

The resulting solution will be enriched in D-lyxose. Further purification and crystallization can be performed to obtain pure α-D-lyxopyranose.

-

Protocol 3: HPLC Analysis of D-Lyxose and D-Xylulose

Objective: To quantify the concentration of D-lyxose and D-xylulose in the reaction mixture.

Materials:

-

HPLC system with a refractive index (RI) detector

-

Aminex HPX-87H column or equivalent carbohydrate analysis column

-

Sulfuric acid (5 mM) as the mobile phase

-

D-Lyxose and D-xylulose standards

Procedure:

-

Sample Preparation:

-

Dilute the reaction samples appropriately with deionized water.

-

Filter the samples through a 0.22 µm syringe filter.

-

-

HPLC Conditions:

-

Column: Aminex HPX-87H

-

Mobile Phase: 5 mM H₂SO₄

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 60°C

-

Detector: Refractive Index (RI)

-

-

Quantification:

-

Inject standard solutions of D-lyxose and D-xylulose to generate a calibration curve.

-

Inject the reaction samples.

-

Quantify the amounts of D-lyxose and D-xylulose in the samples by comparing the peak areas to the calibration curves.

-

Diagrams

Caption: Experimental workflow for the enzymatic synthesis and purification of D-lyxose.

Caption: Multi-step pathway for D-lyxose production from D-glucose.

References

- 1. Production of D-lyxose from D-glucose by microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Substrate specificity of a recombinant D-lyxose isomerase from Serratia proteamaculans that produces D-lyxose and D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of a Novel d-Lyxose Isomerase from Cohnella laevoribosii RI-39 sp. nov - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp. [frontiersin.org]

Application Notes and Protocols: α-D-Lyxopyranose as a Precursor in Glycoside Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of α-D-lyxopyranose as a precursor for the synthesis of various glycosides. The protocols detailed below are intended to serve as a foundational guide for the synthesis of lyxopyranosides, which are of growing interest in medicinal chemistry and drug discovery due to their potential biological activities.

Introduction

D-Lyxose is a naturally occurring pentose sugar, and its pyranose form, lyxopyranose, serves as a valuable chiral building block in synthetic organic chemistry. Glycosides derived from D-lyxose, known as lyxosides, are components of some natural products and are increasingly being explored as potential therapeutic agents. The stereoselective synthesis of α-lyxosides presents a synthetic challenge, and the development of robust protocols is crucial for advancing research in this area. These notes focus on the chemical synthesis of α-D-lyxopyranosides, detailing the preparation of a key glycosyl donor and a subsequent glycosylation reaction.

Key Synthetic Strategy: The Koenigs-Knorr Reaction

A classic and effective method for the formation of glycosidic bonds is the Koenigs-Knorr reaction.[1] This reaction typically involves the use of a glycosyl halide (a glycosyl donor) and an alcohol (a glycosyl acceptor) in the presence of a promoter, often a silver or mercury salt. The stereochemical outcome of the reaction is influenced by various factors, including the nature of the protecting groups on the sugar, the solvent, and the promoter used. For the synthesis of α-lyxosides, careful control of these parameters is essential.

Experimental Protocols

This section provides detailed experimental procedures for the preparation of a key α-D-lyxopyranosyl donor and its subsequent use in a glycosylation reaction to synthesize a methyl α-D-lyxopyranoside.

Protocol 1: Preparation of 1,2,3,4-Tetra-O-acetyl-α-D-lyxopyranose

This protocol describes the peracetylation of D-lyxose to yield the α-anomer of the fully acetylated lyxopyranose. This compound can then be converted into a glycosyl halide for use in glycosylation reactions.

Materials:

-

D-Lyxose

-

Sodium acetate

-

Acetic anhydride

-

Ethanol

-

Activated charcoal

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure: [2]

-

To 100 mg (0.67 mmol) of D-lyxose, add 10 mg of sodium acetate and approximately 2 ml of acetic anhydride.

-